molecular formula C7H8Cl2N2 B129300 2-(Aminomethyl)-3,4-dichloroaniline CAS No. 147249-42-1

2-(Aminomethyl)-3,4-dichloroaniline

Cat. No. B129300
CAS RN: 147249-42-1
M. Wt: 191.05 g/mol
InChI Key: AUPHGODJXYLKQK-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)-3,4-dichloroaniline” likely contains an aminomethyl group and a dichloroaniline group. An aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Dichloroaniline refers to any of three isomeric chemical compounds which consist of an aniline molecule substituted with two chlorine atoms.


Chemical Reactions Analysis

The reactivity of “2-(Aminomethyl)-3,4-dichloroaniline” would likely be influenced by both the aminomethyl and dichloroaniline groups. For instance, the aminomethyl group could participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Aminomethyl)-3,4-dichloroaniline” would depend on factors such as its molecular structure and the nature of its substituents .

Scientific Research Applications

Pharmacology: TRPV1 Antagonists Synthesis

2-(Aminomethyl)-3,4-dichloroaniline is utilized as a reactant in the synthesis of TRPV1 antagonists . TRPV1 is a receptor involved in the transmission and modulation of pain, as well as the integration of diverse painful stimuli. The development of TRPV1 antagonists can lead to new treatments for chronic pain and inflammation.

Chemical Synthesis: Ligands for Asymmetric Reactions

In chemical synthesis, this compound serves as a precursor for the creation of chiral ligands used in catalytic asymmetric reactions . These reactions are crucial for producing compounds with specific configurations, which is important in the synthesis of biologically active molecules.

Material Science: Advanced Antibacterial Polymers

The compound’s derivatives are explored for their potential use in the development of advanced antibacterial and antibiofilm polymers . These polymers can be used in medical devices and implants, offering a new approach to prevent infections without relying on traditional antibiotics.

Environmental Science: Adsorptive Recovery Agents

In environmental science, derivatives of 2-(Aminomethyl)-3,4-dichloroaniline are investigated for their role in the adsorptive recovery of heavy metals from aqueous solutions . This application is vital for water treatment and environmental remediation efforts.

Biochemistry: Biomass Valorization

In biochemistry, the compound is involved in the valorization of biomass-derived furfurals . It acts as an intermediate in the conversion of biomass to valuable chemicals, contributing to the development of sustainable and renewable chemical sources.

Industrial Applications: Synthesis of Ionic Liquids

Industrially, 2-(Aminomethyl)-3,4-dichloroaniline is used as a key precursor in the synthesis of various ionic liquids . These ionic liquids have numerous applications, including as solvents and catalysts in chemical reactions, due to their low volatility and high thermal stability.

Safety and Hazards

The safety and hazards of “2-(Aminomethyl)-3,4-dichloroaniline” would depend on factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-(aminomethyl)-3,4-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPHGODJXYLKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409449
Record name 2-(Aminomethyl)-3,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-3,4-dichloroaniline

CAS RN

147249-42-1
Record name 2-(Aminomethyl)-3,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7.131 g of tin (II) chloride dihydrate in 4.7 L of concentrated hydrochloric acid was prepared. Separately, 1.631 g of 2,3-dichloro-6-nitrobenzylamine hydrochloride was dissolved in 9.5 L of concentrated hydrochloric acid. The solution of the amine was added to the tin chloride solution over 1-2 hours to maintain the reaction temperature below 45° C. The mixture was stirred for 2 hours at 40-45° C. in a warm water bath, and cooled in an ice/methanol bath to −5° C. The mixture was filtered, and the isolated solids slurried with 13 L water, 6.5 kg ice, and 6 L methylene chloride. Sodium hydroxide (50% aqueous solution) was added until pH >12, and the organic layer was removed. The aqueous phase was extracted with methylene chloride (2×6 L), and the combined organic layers washed with water (6 L portions) until pH=7-8. The organic layers were dried over magnesium sulfate (500 g) and charcoal (200 g) for 16 hours, and filtered. The filtrate was concentrated to an oil, and crystallized from isopropanol at −20° C. to give 2-amino-5,6-dichlorobenzylamine in 58 to 96% yield.
Quantity
4.7 L
Type
solvent
Reaction Step One
Quantity
1.631 g
Type
reactant
Reaction Step Two
Quantity
9.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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